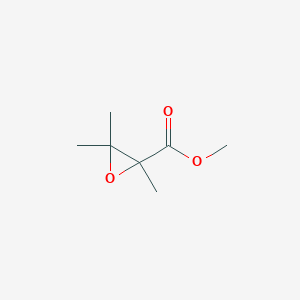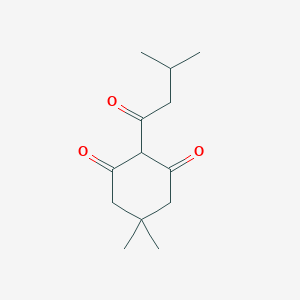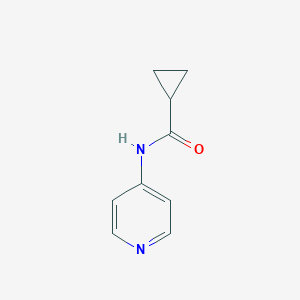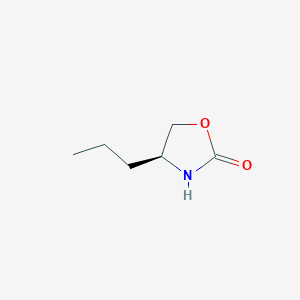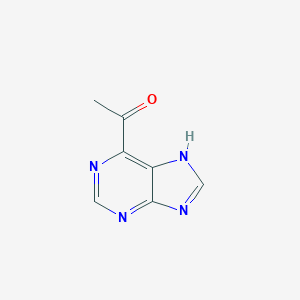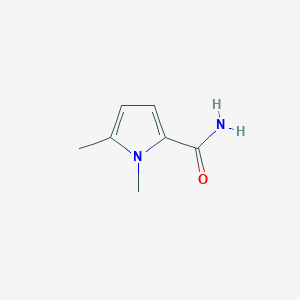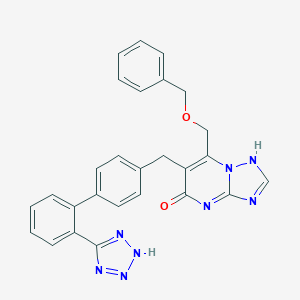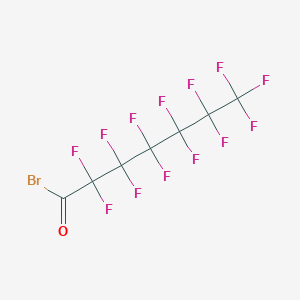
Perfluoroheptanoyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecafluoroheptanoyl bromide is a compound that falls within the realm of organofluorine chemistry. This field is known for the incorporation of fluorine atoms into organic molecules, which can significantly alter the physical and chemical properties of these compounds. Tridecafluoroheptanoyl bromide is widely used in scientific research due to its unique properties, making it an essential tool for various scientific studies.
Preparation Methods
The synthesis of tridecafluoroheptanoyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of acetophenone in the presence of anhydrous aluminum chloride and ether. The bromine is added gradually to the cooled solution, and the reaction proceeds with the formation of the desired bromide compound . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Tridecafluoroheptanoyl bromide undergoes various types of chemical reactions, including substitution reactions. The bromine atom in the compound can be exchanged with fluorine in the presence of reagents like triethylamine trishydrofluoride. This exchange is particularly useful in the stereoselective synthesis of glycosyl fluorides, which are valuable in the development of pharmaceuticals and biologically active compounds. Other common reactions include oxidation and reduction, depending on the reagents and conditions used.
Scientific Research Applications
Tridecafluoroheptanoyl bromide has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various fluorinated compounds. In biology and medicine, it is utilized in the development of pharmaceuticals, particularly in the synthesis of glycosyl fluorides. These compounds have significant biological activity and are used in drug development. In industry, tridecafluoroheptanoyl bromide is used in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action for tridecafluoroheptanoyl bromide involves the reactivity of the bromine atom. This atom can participate in various chemical transformations, such as substitution reactions, where it is replaced by other atoms or groups. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Tridecafluoroheptanoyl bromide can be compared with other similar compounds, such as perfluoroheptanoic acid and tridecafluoroheptanoyl fluoride. These compounds share similar fluorinated structures but differ in their functional groups. Tridecafluoroheptanoyl bromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. Other similar compounds include perfluorocarboxylic acids and perfluorinated aldehydes, which are formed from the thermal degradation of fluoropolymers .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF13O/c8-1(22)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMDGCKMRBEXNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF13O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379827 |
Source


|
| Record name | tridecafluoroheptanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159623-34-4 |
Source


|
| Record name | tridecafluoroheptanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
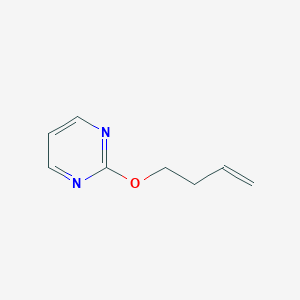
![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)
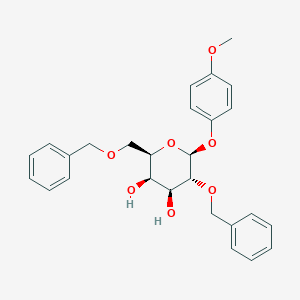
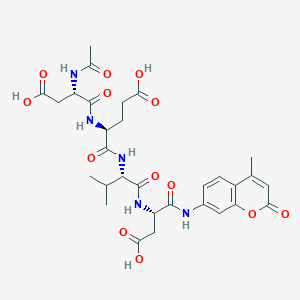
![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)
![Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B61007.png)
![2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B61008.png)
